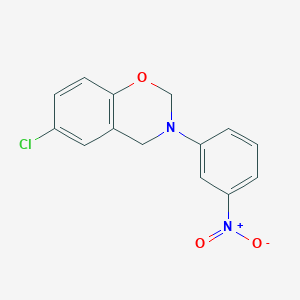![molecular formula C17H14BrClN4O2 B5581386 N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5581386.png)
N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a bromine atom, a methoxy group, and a chlorobenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Chlorobenzyl Ether: This step involves the reaction of the phenol derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, potentially yielding amines or debrominated products.
Substitution: The bromine atom and the methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, debrominated compounds.
Substitution: Azides, thiols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many bioactive molecules, and modifications can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often featuring similar functional groups.
Uniqueness
N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring, bromine, methoxy, and chlorobenzyl ether groups. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
特性
IUPAC Name |
(E)-1-[2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O2/c1-24-16-6-13(8-22-23-10-20-21-11-23)15(18)7-17(16)25-9-12-2-4-14(19)5-3-12/h2-8,10-11H,9H2,1H3/b22-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOYYLDEOYEXPR-GZIVZEMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NN2C=NN=C2)Br)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/N2C=NN=C2)Br)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzonitrile](/img/structure/B5581308.png)
![N-[(5,6-dimethyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B5581310.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5581337.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5581349.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)

![2-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5581381.png)
![3-(1H-benzimidazol-2-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylpropanamide](/img/structure/B5581385.png)
